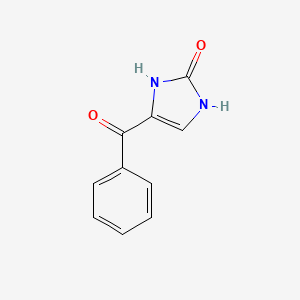

4-Benzoyl-1,3-dihydro-2H-imidazol-2-one

Description

Properties

IUPAC Name |

4-benzoyl-1,3-dihydroimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-9(7-4-2-1-3-5-7)8-6-11-10(14)12-8/h1-6H,(H2,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZURVBJPWKHWFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CNC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574433 | |

| Record name | 4-Benzoyl-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77671-35-3 | |

| Record name | 4-Benzoyl-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-1,3-dihydro-2H-imidazol-2-one typically involves the cyclization of amido-nitriles. One common method is the reaction of benzoyl chloride with imidazole in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions usually involve moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as nickel or palladium, can enhance the reaction efficiency. The process may also include purification steps like recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Benzoyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced imidazole derivatives.

Substitution: The benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar solvents under mild conditions.

Major Products:

Scientific Research Applications

4-Benzoyl-1,3-dihydro-2H-imidazol-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It is also studied for its potential use in drug development.

Industry: Utilized in the production of dyes, agrochemicals, and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Benzoyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Bioavailability and Prodrug Design

- 4-Ethyl-1,3-dihydro-2H-imidazol-2-one (1) : Exhibits low oral bioavailability (<20% in rats/dogs) due to poor solubility. Prodrug derivatives (e.g., N-acyl analogues like 4b) increase partition coefficients (logP from 0.5 to 2.8) and stability (t₁/₂ = 38 min in canine plasma), boosting bioavailability to >75% .

Pharmacological Activity

- Anticonvulsant Activity : 5-Phenyl-substituted derivatives (e.g., 6d) show potency exceeding phenacemide, a benchmark anticonvulsant . The benzoyl analogue’s larger aromatic system may modulate CNS penetration or target binding.

- Cardiotonic Effects: 4-Ethyl derivatives act as selective inotropic agents, while benzoyl-substituted compounds remain uncharacterized in this context .

Physicochemical Properties

Table 2: Substituent Effects on Properties

| Substituent | Electron Effects | Solubility (Predicted) | Stability |

|---|---|---|---|

| Benzoyl (C₆H₅CO-) | Electron-withdrawing | Low (logP ~2.5) | Moderate (sensitive to hydrolysis) |

| 2-Nitrobenzoyl | Strongly withdrawing | Very low (logP ~3.0) | Low (nitro group may degrade) |

| Ethyl (-CH₂CH₃) | Electron-donating | Moderate (logP ~0.5) | High |

- Nitrobenzoyl vs. Benzoyl : The nitro group in 4-(2-nitrobenzoyl)-imidazolone increases molecular weight and lipophilicity but may reduce stability due to nitro group reactivity .

- Ethyl vs. Aromatic Groups : Ethyl substituents improve aqueous solubility but lack the aromatic interactions critical for target binding .

Q & A

Basic: What are the optimal synthetic routes for 4-Benzoyl-1,3-dihydro-2H-imidazol-2-one?

Answer:

The synthesis of imidazolone derivatives typically involves multi-step protocols. For example, benzimidazole precursors can be functionalized via nucleophilic substitution or condensation reactions. A common approach includes:

Core Formation : Reacting o-phenylenediamine derivatives with carbonyl sources (e.g., urea or thiourea) under acidic conditions to form the imidazolone ring.

Benzoylation : Introducing the benzoyl group via Friedel-Crafts acylation or using benzoyl chloride in the presence of a base (e.g., KOH) .

Purification : Chromatographic techniques (e.g., silica gel chromatography) or recrystallization to isolate the product.

Key parameters include temperature control (e.g., reflux in ethanol at 80°C) and catalyst selection (e.g., CuSO₄ for click chemistry in triazole formation) .

Advanced: How does the benzoyl substituent influence the electronic properties of the imidazolone ring in catalytic applications?

Answer:

The electron-withdrawing benzoyl group enhances the electrophilicity of the imidazolone ring, facilitating nucleophilic attack in cross-coupling reactions. Computational studies (e.g., DFT at B3LYP/6-31G*) reveal:

- Reduced electron density at the C4 position, increasing reactivity toward aryl halides.

- Stabilization of transition states in Suzuki-Miyaura couplings due to resonance effects .

Experimental validation using NMR and X-ray crystallography confirms altered charge distribution, correlating with enhanced catalytic efficiency in C–N bond formation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Structural confirmation relies on:

¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–170 ppm).

IR Spectroscopy : Detect C=O stretching (~1700 cm⁻¹) and N–H bending (~1550 cm⁻¹).

Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 239.0822 for C₁₃H₁₀N₂O₂) .

X-ray Diffraction : Resolve crystal packing and confirm dihedral angles between benzoyl and imidazolone moieties .

Advanced: What mechanistic insights explain the regioselectivity challenges in functionalizing the imidazolone ring?

Answer:

Regioselectivity is influenced by:

- Electronic Effects : Electron-deficient C4 favors electrophilic substitution, while steric hindrance from the benzoyl group directs reactivity to C5.

- Catalytic Systems : Pd(II)/Cu(I) bimetallic systems enhance C–H activation at specific positions. For example, using Pd(OAc)₂ with PPh₃ ligands improves yields in Buchwald-Hartwig aminations .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side reactions . Kinetic studies via HPLC-MS are recommended to track regioselective pathways .

Basic: How can computational methods predict the bioactivity of this compound derivatives?

Answer:

Molecular Docking : Simulate binding to target proteins (e.g., SARS-CoV-2 main protease) using AutoDock Vina. Parameters include grid box sizes (20 ų) and Lamarckian genetic algorithms .

QSAR Modeling : Correlate substituent effects (e.g., logP, molar refractivity) with IC₅₀ values using partial least squares regression .

DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential .

Advanced: What role do imidazolone derivatives play in modulating enzyme inhibition kinetics?

Answer:

Imidazolones act as non-competitive inhibitors by:

- Active Site Binding : The benzoyl group forms π-π interactions with aromatic residues (e.g., His41 in SARS-CoV-2 Mpro), confirmed by crystallographic data (PDB: 7L0D) .

- Allosteric Modulation : Derivatives with bulky substituents (e.g., 4-methoxyphenyl) induce conformational changes, reducing catalytic turnover.

Kinetic assays (e.g., stopped-flow fluorimetry) reveal inhibition constants (Kᵢ) in the nanomolar range, supporting their use in enzyme targeting .

Basic: What are the stability considerations for this compound under varying pH conditions?

Answer:

- Acidic Conditions (pH < 3) : Protonation of the imidazolone nitrogen leads to ring-opening.

- Neutral/Basic Conditions (pH 7–12) : Stable due to resonance stabilization of the carbonyl group.

Accelerated stability testing (40°C/75% RH) over 14 days, monitored via HPLC, shows <5% degradation at pH 7.4 .

Advanced: How can photophysical properties of imidazolone derivatives be exploited in material science?

Answer:

- Fluorescence Quenching : The benzoyl group enhances intersystem crossing, making derivatives useful as triplet sensitizers in OLEDs.

- Solvatochromism : Emission shifts (Δλ ~50 nm) in polar solvents enable applications as polarity probes .

Time-resolved spectroscopy (TCSPC) measures excited-state lifetimes (~2–5 ns), critical for designing optoelectronic materials .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

- Liquid-Liquid Extraction : Use ethyl acetate/water (3:1) to remove hydrophilic byproducts.

- Column Chromatography : Silica gel (230–400 mesh) with eluents like CH₂Cl₂:MeOH (95:5) .

- Recrystallization : Ethanol/water (7:3) yields crystals with >95% purity, confirmed by melting point analysis .

Advanced: What are the challenges in scaling up imidazolone synthesis for industrial research?

Answer:

Key challenges include:

- Exothermic Reactions : Mitigate using controlled addition of reagents (e.g., dropwise benzoyl chloride addition).

- Catalyst Recovery : Immobilized catalysts (e.g., Pd on Al₂O₃) reduce costs but require optimization for leaching resistance .

- Waste Management : Solvent recovery systems (e.g., rotary evaporation with cold traps) minimize environmental impact . Pilot studies using flow chemistry demonstrate 80% yield improvements compared to batch processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.